

Spectroscopic Data of Forosamine: A Technical Guide

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Compound of Interest

Compound Name: Forosamine

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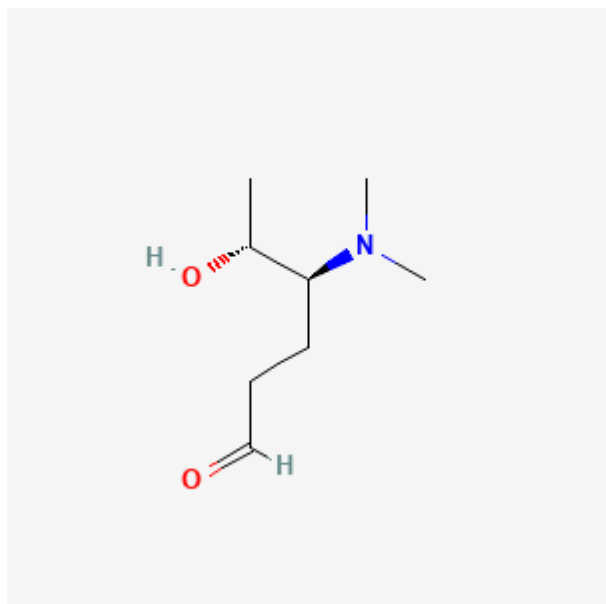
Introduction

Forosamine, with the IUPAC name (4S,5R)-4-(dimethylamino)-5-hydroxyhexanal, is an amino sugar that constitutes a key structural component of various biologically active natural products, most notably the spiramycin family of macrolide antibiotics. The precise elucidation of its structure and spectroscopic properties is fundamental for the synthesis, modification, and understanding of the mechanism of action of these therapeutic agents. This technical guide provides a comprehensive overview of the available spectroscopic data for **forosamine**, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside detailed experimental protocols.

Chemical Structure

IUPAC Name: (4S,5R)-4-(dimethylamino)-5-hydroxyhexanal[1] Molecular Formula:

C₈H₁₇NO₂[1] Molecular Weight: 159.23 g/mol [1] Structure:



Spectroscopic Data

Due to the limited availability of publicly accessible experimental spectra for **forosamine**, this guide presents a combination of predicted and expected spectroscopic data based on its known chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for **forosamine** is not readily found in publicly available databases. Therefore, predicted ¹H and ¹³C NMR data are presented below to guide researchers in the identification and characterization of this molecule. These predictions are based on computational models and provide an expected range for chemical shifts.

Table 1: Predicted ¹H NMR Data for **Forosamine**

Position	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J Hz)
H1 (CHO)	9.7 - 9.8	t	~1.5
H2	2.4 - 2.6	m	
H3	1.6 - 1.8	m	
H4	2.8 - 3.0	m	
H5	3.6 - 3.8	m	
H6 (CH3)	1.1 - 1.2	d	~6.5
N(CH3)2	2.2 - 2.4	s	

Table 2: Predicted ¹³C NMR Data for **Forosamine**

Position	Predicted Chemical Shift (ppm)
C1 (CHO)	202 - 204
C2	45 - 47
C3	25 - 27
C4	65 - 67
C5	70 - 72
C6 (CH3)	18 - 20
N(CH3)2	40 - 42

Mass Spectrometry (MS)

The mass spectrum of **forosamine** is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be characteristic of its structure, involving cleavages at the C-C bonds and loss of functional groups.

Table 3: Expected Mass Spectrometry Data for **Forosamine**

m/z	Interpretation
160.1338	[M+H] ⁺ (Calculated for C ₈ H ₁₈ NO ₂ ⁺)
159.1259	[M] ⁺ (Calculated for C ₈ H ₁₇ NO ₂)
142	[M-OH] ⁺ or [M-NH ₃] ⁺
114	[M-C ₂ H ₅ O] ⁺
86	[C ₅ H ₁₂ N] ⁺ (Fragment containing the dimethylamino group)
71	[C ₄ H ₇ O] ⁺
44	[C ₂ H ₆ N] ⁺ (Dimethylaminomethyl cation)

Experimental Protocols

The following are generalized protocols for obtaining NMR and MS data for amino sugars like **forosamine**. These should be adapted and optimized based on the specific instrumentation and sample characteristics.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Dissolve 5-10 mg of purified **forosamine** in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Methanol-d₄ (CD₃OD)). The choice of solvent will depend on the sample's solubility and the desired exchange of labile protons.
 - Add a small amount of a reference standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift calibration.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (for a 400 MHz spectrometer):
 - ¹H NMR:

- Acquire the spectrum at a probe temperature of 298 K.
- Use a standard pulse program for a one-dimensional proton spectrum.
- Set the spectral width to approximately 12-16 ppm.
- The acquisition time should be around 2-4 seconds with a relaxation delay of 1-5 seconds.
- Accumulate a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR:
 - Use a proton-decoupled pulse program.
 - Set the spectral width to approximately 220-250 ppm.
 - The acquisition time should be around 1-2 seconds with a relaxation delay of 2-5 seconds.
 - A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the reference standard.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

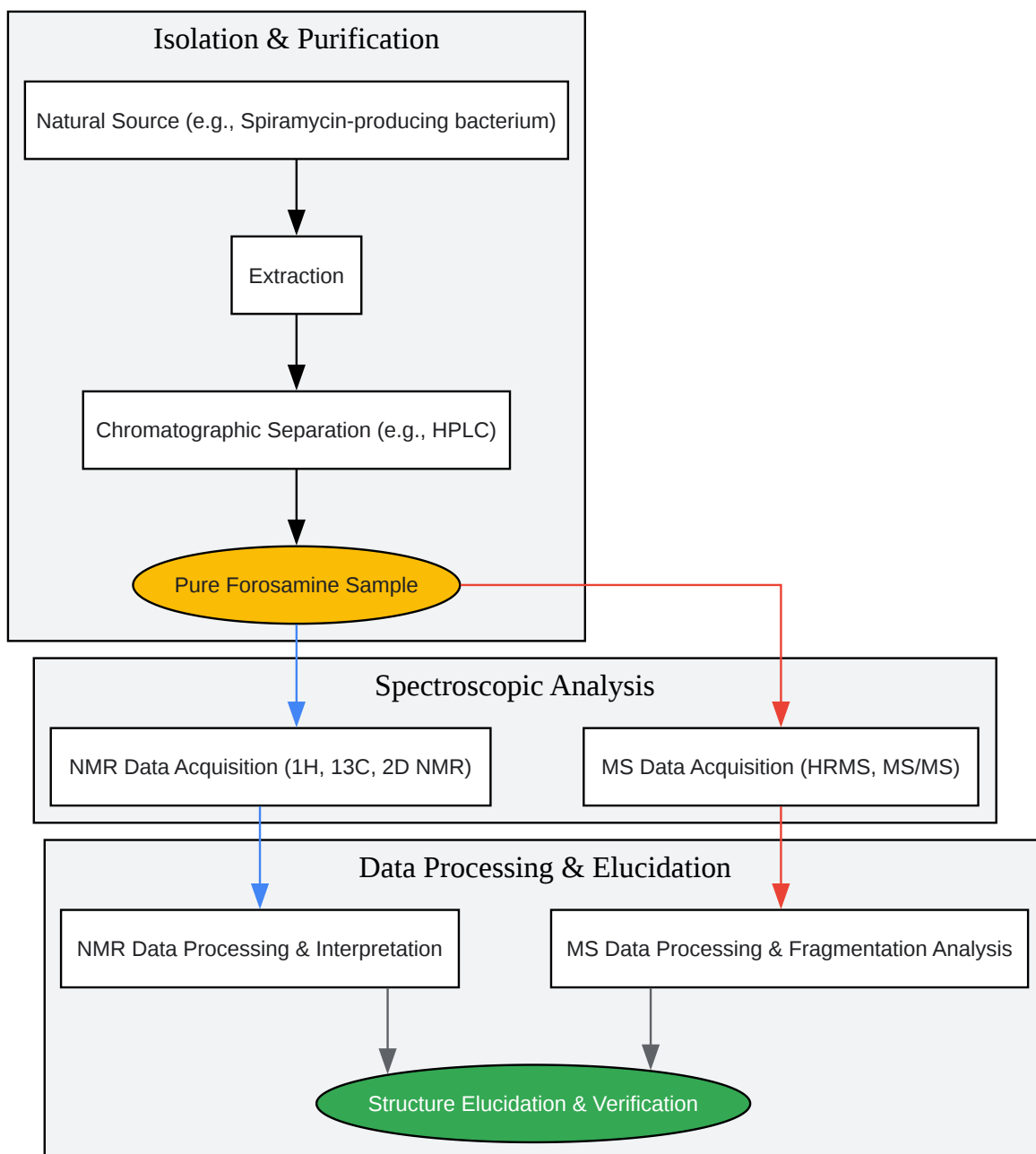
Mass Spectrometry Protocol

- Sample Preparation:

- Prepare a dilute solution of the purified **forosamine** (approximately 1 µg/mL to 1 ng/mL) in a solvent compatible with the ionization source, such as methanol, acetonitrile, or a mixture with water.
- Acidify the solution with a small amount of formic acid or acetic acid for positive ion mode, or make it basic with ammonium hydroxide for negative ion mode to enhance ionization.
- Instrumentation and Analysis:
 - Ionization Method: Electrospray ionization (ESI) is a suitable method for a polar molecule like **forosamine**.
 - Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended for accurate mass measurements.
 - Acquisition Mode: Acquire data in both full scan mode to determine the molecular ion and in tandem MS (MS/MS) or fragmentation mode to obtain structural information.
 - Fragmentation: For MS/MS, select the molecular ion ($[M+H]^+$ or $[M-H]^-$) as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.
- Data Analysis:
 - Determine the accurate mass of the molecular ion and use it to confirm the elemental composition.
 - Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure by identifying characteristic neutral losses and fragment ions.

Workflow for Spectroscopic Analysis of Forosamine

The following diagram illustrates a general workflow for the isolation and spectroscopic characterization of a natural product like **forosamine**.



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Caption: General workflow for the spectroscopic analysis of **forosamine**.

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References

- 1. (4S,5R)-4-(Dimethylamino)-5-hydroxyhexanal | C₈H₁₇NO₂ | CID 193532 - PubChem [pubchem.ncbi.nlm.nih.gov]
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